An In-Depth Technical Guide to the Chemical Properties of 4-Amino-2-iodobenzoic Acid
An In-Depth Technical Guide to the Chemical Properties of 4-Amino-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Amino-2-iodobenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring an amino group, a carboxylic acid, and an iodine atom on a benzene ring, provides a versatile scaffold for the synthesis of complex molecules, particularly heterocyclic systems and substituted biaryls. This guide offers a comprehensive exploration of its chemical properties, reactivity, and applications, providing field-proven insights and detailed experimental protocols to support researchers in leveraging this valuable building block. The strategic positioning of the functional groups dictates its unique reactivity, making it a powerful tool in the design of novel therapeutic agents and functional materials.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral characteristics is fundamental for its application in synthesis and analysis. These properties govern its behavior in different solvents and reaction conditions and provide the means for its unambiguous identification.
Physicochemical Properties
The key physicochemical properties of 4-Amino-2-iodobenzoic acid are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₂ | ECHEMI[1] |
| Molecular Weight | 263.03 g/mol | ECHEMI[1] |
| Appearance | Off-white to light brown solid | ChemicalBook[2] |
| Melting Point | 208 °C (decomposes) | ECHEMI[1], ChemicalBook[3] |
| Boiling Point (Predicted) | 377.0 ± 37.0 °C | ChemicalBook[3] |
| Density (Predicted) | 2.082 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | 4.76 ± 0.10 | ChemicalBook[2] |
| Storage Temperature | 2–8 °C under inert gas | ChemicalBook[2] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of 4-Amino-2-iodobenzoic acid.
-
¹H NMR (Nuclear Magnetic Resonance): While experimental data can vary slightly based on the solvent used, a representative ¹H NMR spectrum in deuterated methanol (CD₃OD) shows distinct signals for the aromatic protons. A typical spectrum would display a doublet for the proton at the 6-position around δ 7.56 (d, J=8.5 Hz), a singlet for the proton at the 3-position around δ 7.08, and another doublet for the proton at the 5-position around δ 6.99 (d, J=8.5 Hz). The amino group protons often appear as a broad singlet.[3]
-
¹³C NMR: Predicted ¹³C NMR data suggests signals for the carbonyl carbon around 168 ppm, the carbon bearing the amino group (C4) around 152 ppm, and the carbon with the iodine substituent (C2) around 138 ppm.[4]
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different functional groups. The N-H stretching of the primary amine will appear in the range of 3300-3500 cm⁻¹. The broad O-H stretch of the carboxylic acid will be centered around 3000 cm⁻¹. The C=O stretch of the carboxylic acid will be visible near 1700 cm⁻¹, and C-I stretching vibrations can be observed in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.
Reactivity and Synthetic Utility
The synthetic versatility of 4-Amino-2-iodobenzoic acid stems from the distinct reactivity of its three functional groups. The interplay of these groups allows for a wide range of chemical transformations.
Caption: Reactivity map of 4-Amino-2-iodobenzoic acid.
The Carbon-Iodine Bond: A Gateway to Complexity
The carbon-iodine (C-I) bond is the most reactive site for metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in many catalytic cycles.[5][6] This makes 4-Amino-2-iodobenzoic acid an excellent substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. This is a cornerstone of modern drug discovery for constructing complex molecular scaffolds.[5][7]
-
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to arylethynyl structures.[8][9] This is particularly useful for synthesizing rigid linkers in functional materials and as precursors for more complex heterocyclic systems.
-
Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene.[7][10]
The choice of catalyst (typically palladium-based), ligands, base, and solvent is crucial for achieving high yields and selectivity in these reactions. For instance, aqueous conditions are becoming increasingly popular for Suzuki-Miyaura couplings due to environmental and practical advantages.[8][11]
The Amino Group: A Versatile Handle
The amino group (-NH₂) can undergo a variety of transformations:
-
Acylation/Amide Formation: The amino group can be acylated to form amides, which can alter the electronic properties of the ring and serve as protecting groups or key structural elements in target molecules.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions, further expanding the synthetic possibilities.
The Carboxylic Acid Group: A Point of Attachment
The carboxylic acid (-COOH) group is readily converted into other functional groups:
-
Esterification: Formation of esters can be used to protect the carboxylic acid, improve solubility, or act as a handle for further functionalization.
-
Amide Coupling: The carboxylic acid can be coupled with amines to form amides, a common linkage in many pharmaceutical compounds. This is often achieved using standard peptide coupling reagents.
Experimental Protocols
The following protocols are provided as examples of common transformations involving 4-Amino-2-iodobenzoic acid. Researchers should always conduct a thorough risk assessment before beginning any new experimental procedure.
Synthesis of 4-Amino-2-iodobenzoic Acid
A common laboratory synthesis involves the reduction of the corresponding nitro compound, 4-iodo-2-nitrobenzoic acid.[3]
Materials:
-
4-Iodo-2-nitrobenzoic acid
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Concentrated hydrochloric acid
-
Diatomaceous earth
Procedure:
-
Dissolve 4-iodo-2-nitrobenzoic acid (1.0 eq.) in ethyl acetate.
-
Add stannous chloride dihydrate (3.0 eq.) in portions to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Slowly adjust the pH of the mixture to 9 with saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through diatomaceous earth to remove precipitated solids, washing with distilled water.
-
Separate the aqueous layer and acidify to pH 2 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration and dry to obtain 4-amino-2-iodobenzoic acid.[3]
Suzuki-Miyaura Cross-Coupling
This protocol is a general example for the coupling of an aryl iodide with a boronic acid.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Amino-2-iodobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add 4-amino-2-iodobenzoic acid, the arylboronic acid, and sodium carbonate.
-
Add water to the flask.
-
Add the palladium(II) acetate catalyst.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, acidify the reaction mixture with 1M HCl to precipitate the product.
-
Collect the product by vacuum filtration, wash with water, and dry.[5]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 4-Amino-2-iodobenzoic acid.
-
Hazard Identification: It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from light and incompatible materials.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
4-Amino-2-iodobenzoic acid is a highly functionalized and synthetically valuable building block. Its unique arrangement of an amino group, a carboxylic acid, and a reactive iodine atom provides a rich platform for the construction of diverse and complex molecular architectures. A comprehensive understanding of its physicochemical properties, spectroscopic profile, and reactivity is essential for its effective use in research and development, particularly in the field of medicinal chemistry where it serves as a key intermediate in the synthesis of novel therapeutic agents.
References
Sources
- 1. echemi.com [echemi.com]
- 2. 2-AMINO-4-IODOBENZOIC ACID | 20776-54-9 [amp.chemicalbook.com]
- 3. 2-AMINO-4-IODOBENZOIC ACID | 20776-54-9 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. calibrechem.com [calibrechem.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
